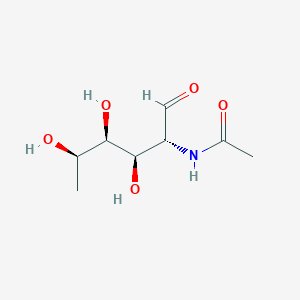

2-Acetamido-2,6-dideoxyglucose

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRYIXLKTDHMMY-PXBUCIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193616 | |

| Record name | 2-Acetamido-2,6-dideoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40614-71-9 | |

| Record name | 2-Acetamido-2,6-dideoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040614719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamido-2,6-dideoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-2,6-dideoxyglucose

This guide provides a comprehensive overview of the fundamental properties, biological significance, and technical considerations for the aminodeoxysugar, 2-Acetamido-2,6-dideoxyglucose. It is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development who are engaged with complex carbohydrates and their roles in biological systems.

Introduction: Unveiling a Key Bacterial Glycan

This compound, a monosaccharide derivative, plays a crucial role in the constitution of various bacterial cell surface polysaccharides. Unlike its more common counterpart, N-acetylglucosamine (GlcNAc), this sugar is characterized by the absence of hydroxyl groups at both the C-2 and C-6 positions of the glucose ring, with an acetamido group at the C-2 position. This seemingly subtle structural modification has profound implications for the physicochemical properties and biological functions of the glycans in which it is incorporated. This guide will delve into the core characteristics of this molecule, its biosynthesis, and its relevance in the context of microbial pathogenesis and immunology.

Core Chemical and Physical Properties

This compound is more systematically known by several synonyms, the most common being N-Acetylquinovosamine . It exists as both D- and L-enantiomers, with distinct biological origins and roles.

Nomenclature and Structure

-

Systematic Name: N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide (for the D-isomer)[1]

-

Common Synonyms: N-Acetyl-D-quinovosamine, D-QuiNAc, 2-acetamido-2,6-dideoxy-D-glucose[1][2]

The structural distinction from N-acetyl-D-glucosamine lies in the replacement of the hydroxyl group at the C-6 position with a hydrogen atom, rendering it a 6-deoxy sugar.

Physicochemical Data

A summary of the key physicochemical properties of N-Acetyl-D-quinovosamine is presented in the table below. These properties are critical for researchers working on the synthesis, purification, and analysis of this compound and the glycans containing it.

| Property | Value | Source(s) |

| Molecular Weight | 205.21 g/mol | [1][2] |

| Melting Point | 209.0 °C | [2] |

| Boiling Point | 551.80 °C (estimated) | [2] |

| Flash Point | 287.80 °C (estimated) | [2] |

| CAS Number | 40614-71-9 (D-isomer) | [2] |

Biological Significance: A Constituent of Bacterial Antigens

The primary biological significance of this compound lies in its role as a key component of the O-antigen polysaccharides of various Gram-negative bacteria. O-antigens are the outermost part of the lipopolysaccharide (LPS) layer and are major determinants of a bacterium's serotype and its interaction with the host immune system.

N-acetyl-D-quinovosamine is found in the polysaccharide structures of bacteria such as Rhizobium etli[3][4]. The L-isomer, N-acetyl-L-quinovosamine, is also a component of bacterial polysaccharides, for instance, in Vibrio cholerae serotype O37[5][6]. The presence and specific linkages of these sugars contribute to the antigenic diversity of bacterial strains.

Biosynthesis: A Tale of Two Pathways

The biosynthesis of this compound is a multi-step enzymatic process that typically starts from a common nucleotide sugar precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). The pathways for the D- and L-isomers, while sharing a common precursor, involve distinct enzymatic transformations.

Biosynthesis of UDP-N-acetyl-D-quinovosamine (D-isomer)

The synthesis of UDP-N-acetyl-D-quinovosamine has been elucidated and involves a two-step enzymatic reaction[3]:

-

Dehydration: The process is initiated by a 4,6-dehydratase enzyme that converts UDP-GlcNAc into UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose.[3]

-

Reduction: A subsequent stereospecific reduction of the 4-keto intermediate by a 4-reductase yields the final product, UDP-N-acetyl-D-quinovosamine.[3]

The following diagram illustrates this biosynthetic pathway:

Caption: Biosynthesis of UDP-N-acetyl-D-quinovosamine.

Biosynthesis of UDP-N-acetyl-L-quinovosamine (L-isomer)

The biosynthesis of the L-isomer also starts from UDP-D-N-acetylglucosamine but follows a more complex enzymatic cascade involving epimerization steps[5][6]. The enzymes from Vibrio cholerae serotype O37 provide a model for this pathway:

-

Dehydration and Epimerization: A multifunctional enzyme catalyzes dehydration at C-4 and C-6, along with epimerization at C-3 and C-5, to produce UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose.[5]

-

Reduction: A C-4 reductase stereospecifically converts this intermediate to UDP-2-acetamido-L-rhamnose.[5]

-

Epimerization: Finally, a C-2 epimerase acts on UDP-2-acetamido-L-rhamnose to yield UDP-2-acetamido-L-quinovose.[5]

The workflow for the biosynthesis of the L-isomer is depicted below:

Caption: Biosynthesis of UDP-N-acetyl-L-quinovosamine.

Experimental Protocols: In Vitro Biosynthesis

The elucidation of these biosynthetic pathways allows for the in vitro synthesis of UDP-N-acetyl-D-quinovosamine, a valuable tool for glycobiology research. The following is a generalized protocol based on published methodologies[3].

Objective

To synthesize UDP-N-acetyl-D-quinovosamine from UDP-GlcNAc using purified 4,6-dehydratase and 4-reductase enzymes.

Materials

-

UDP-N-acetyl-D-glucosamine (substrate)

-

Purified 4,6-dehydratase (e.g., WbpM)

-

Purified 4-reductase (e.g., WreQ)

-

NADH or NADPH (cofactor for the reductase)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Thin-layer chromatography (TLC) system for monitoring the reaction

-

NMR spectrometer for product characterization

Methodology

-

Step 1: Dehydration Reaction

-

In a reaction vessel, combine UDP-GlcNAc and the purified 4,6-dehydratase in the reaction buffer.

-

Incubate the mixture at an optimal temperature (e.g., 37 °C) for a sufficient duration to allow for the complete conversion of the substrate to the 4-keto-6-deoxy intermediate.

-

Monitor the reaction progress by TLC until the starting material spot is no longer visible.

-

-

Step 2: Reduction Reaction

-

To the reaction mixture from Step 1, add the purified 4-reductase and the appropriate nicotinamide cofactor (NADH or NADPH).

-

Continue the incubation under the same conditions.

-

Monitor the formation of the final product by TLC.

-

-

Step 3: Purification and Characterization

-

Once the reaction is complete, purify the final UDP-sugar product using appropriate chromatographic techniques (e.g., size-exclusion or ion-exchange chromatography).

-

Confirm the identity of the purified product as UDP-N-acetyl-D-quinovosamine using one- and two-dimensional NMR spectroscopy.[3]

-

Applications in Research and Drug Development

The unique structure of this compound and its presence in bacterial pathogens make it a molecule of interest for several research and development applications:

-

Glycoengineering: The enzymes involved in its biosynthesis can be utilized for the chemoenzymatic synthesis of novel glycoconjugates.

-

Vaccine Development: O-antigens containing N-acetylquinovosamine can be targeted for the development of conjugate vaccines against pathogenic bacteria.

-

Diagnostic Tools: Monoclonal antibodies specific to these sugar epitopes can be developed for the serotyping of bacteria.

-

Inhibitor Design: The biosynthetic enzymes are potential targets for the development of novel antibacterial agents that disrupt the formation of the protective LPS layer.

Conclusion

This compound, or N-acetylquinovosamine, represents a fascinating deviation from common monosaccharide structures, with significant implications for the biology of the bacteria that produce it. A thorough understanding of its chemical properties, biological roles, and biosynthetic pathways is essential for researchers aiming to exploit this knowledge for the development of new therapeutics, vaccines, and diagnostic tools. The continued exploration of the biosynthesis and function of such unique sugars will undoubtedly open new avenues in the fight against infectious diseases and expand our understanding of the complex world of glycobiology.

References

-

PubChem. N-Acetyl-D-Quinovosamine. National Center for Biotechnology Information. [Link]

-

Creuzenet, C., et al. (2003). Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses. Biochemical Journal, 371(Pt 3), 989–995. [Link]

-

Kovrigin, E. L., & Noel, K. D. (2014). In vitro biosynthesis and chemical identification of UDP-N-acetyl-D-quinovosamine (UDP-D-QuiNAc). The Journal of biological chemistry, 289(26), 18461–18471. [Link]

-

PubChem. 2-Acetamido-2-deoxy-L-glucose. National Center for Biotechnology Information. [Link]

-

Salo, W. L., et al. (1989). Biological evaluation of a series of 2-acetamido-2-deoxy-D-glucose analogs towards cellular glycosaminoglycan and protein synthesis in vitro. Glycoconjugate journal, 6(3), 317–333. [Link]

-

Le Quéré, A. J., et al. (2017). Synthesis of N-acetyl-d-quinovosamine in Rhizobium etli CE3 is completed after its 4-keto-precursor is linked to a carrier lipid. Microbiology (Reading, England), 163(12), 1890–1901. [Link]

-

Portland Press. Biosynthesis of 2-acetamido-2,6-dideoxy-l-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-l-hexoses. [Link]

Sources

- 1. N-Acetyl-D-Quinovosamine | C8H15NO5 | CID 11954187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-D-quinovosamine | 40614-71-9 | MA64786 [biosynth.com]

- 3. In vitro biosynthesis and chemical identification of UDP-N-acetyl-d-quinovosamine (UDP-d-QuiNAc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-acetyl-d-quinovosamine in Rhizobium etli CE3 is completed after its 4-keto-precursor is linked to a carrier lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

N-Acetylquinovosamine: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Biological Significance

Abstract

This technical guide provides an in-depth exploration of N-acetyl-D-quinovosamine (QuiNAc), a deoxyamino sugar increasingly recognized for its role in the intricate carbohydrate structures of bacterial cell surfaces. While less ubiquitous than its structural analog N-acetyl-D-glucosamine (GlcNAc), QuiNAc plays a critical part in the antigenicity and pathogenicity of several Gram-negative bacteria. This document consolidates the current understanding of QuiNAc, from its initial identification in bacterial lipopolysaccharides to the elucidation of its novel biosynthetic pathways. We will delve into the enzymatic machinery responsible for its synthesis, its known biological functions as a key component of O-antigens, and the analytical methodologies employed for its characterization. Furthermore, this guide will touch upon the nascent exploration of QuiNAc as a potential target for novel therapeutic interventions. This document is intended for researchers, scientists, and drug development professionals engaged in glycobiology, microbiology, and infectious disease research.

Introduction and Historical Context

The discovery of N-acetyl-D-quinovosamine is intrinsically linked to the structural elucidation of bacterial surface polysaccharides, particularly the O-specific polysaccharides (O-antigens) of Gram-negative bacteria. While a precise date for its first definitive identification is not prominently documented, early structural studies of lipopolysaccharides (LPS) from various bacteria led to the characterization of their constituent monosaccharides. It was in this context that 2-acetamido-2,6-dideoxy-D-glucose, or N-acetyl-D-quinovosamine, was identified as a key building block of the O-antigen in several bacterial species.

One of the earliest detailed characterizations of a QuiNAc-containing polysaccharide was in Pseudomonas aeruginosa. Studies in the 1980s on the somatic antigens of P. aeruginosa O-serotypes revealed that the O-specific polysaccharide chains of strains like O:2 were composed of repeating trisaccharide units containing L-rhamnose, N-acetyl-L-galactosaminuronic acid, and N-acetyl-D-quinovosamine[1]. Further research on other serotypes, such as O10, also identified QuiNAc as a crucial component of their complex O-antigen structures[2][3].

These initial findings were pivotal, as they established QuiNAc as a significant contributor to the structural diversity of bacterial surface antigens. The O-antigen is a major determinant of a bacterium's serological specificity and plays a crucial role in its interactions with the host immune system and bacteriophages. The presence of unique sugars like QuiNAc contributes to the vast array of O-antigen structures, enabling bacteria to evade host defenses.

The subsequent history of QuiNAc research has largely focused on understanding its biosynthesis, its distribution across different bacterial species, and its role in pathogenesis. The elucidation of its biosynthetic pathway, particularly the discovery of a novel lipid-linked intermediate pathway in Rhizobium etli, has been a significant milestone, offering new insights into the metabolism of deoxyamino sugars[2][4].

Biosynthesis of N-Acetyl-D-quinovosamine

The biosynthesis of N-acetyl-D-quinovosamine is a multi-step enzymatic process that begins with a common precursor in carbohydrate metabolism. The most well-characterized pathway is in the nitrogen-fixing bacterium Rhizobium etli CE3, where QuiNAc is the initiating sugar of the O-antigen.[2] This pathway showcases a fascinating deviation from the conventional synthesis of deoxy sugars.

The Conventional and a Novel Lipid-Linked Pathway

The conventional pathway for the synthesis of UDP-N-acetyl-D-quinovosamine (UDP-QuiNAc), the activated sugar nucleotide donor, was proposed to occur in two steps from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc):

-

Dehydration: A 4,6-dehydratase enzyme converts UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose.

-

Reduction: A 4-reductase then reduces the 4-keto intermediate to UDP-QuiNAc.

While this pathway has been demonstrated in vitro, studies in R. etli revealed a more intricate and efficient mechanism involving a lipid carrier.[2][4]

In R. etli, a novel pathway has been elucidated where the synthesis of QuiNAc is completed after its 4-keto precursor is linked to a bactoprenyl phosphate (BpP) carrier lipid on the cell membrane.[2][4] This discovery was significant as it represented a new strategy for the biosynthesis of 6-deoxyhexoses.

The key enzymes involved in this novel pathway in R. etli are encoded by the wre gene cluster and include:

-

WreV: A UDP-GlcNAc 4,6-dehydratase that catalyzes the initial conversion of UDP-GlcNAc to its 4-keto-6-deoxy derivative.

-

WreU: A transferase that transfers the 4-keto-6-deoxy-GlcNAc moiety from UDP to the lipid carrier bactoprenyl phosphate (BpP), forming BpPP-4-keto-6-deoxy-GlcNAc.

-

WreQ: A 4-reductase that then acts on the lipid-linked intermediate, reducing the 4-keto group to a hydroxyl group to form BpPP-QuiNAc.[2]

This lipid-linked pathway is believed to be more efficient than the conventional pathway and may be a common strategy in bacteria where QuiNAc is the initiating sugar of a polysaccharide.[2][4]

Enzymology of QuiNAc Biosynthesis

The enzymes of the QuiNAc biosynthetic pathway are highly specific for their substrates.

| Enzyme | Function | Substrate(s) | Product(s) |

| WreV | 4,6-dehydratase | UDP-N-acetyl-D-glucosamine | UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose |

| WreU | Phospho-sugar transferase | UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose, Bactoprenyl phosphate | BpPP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose, UMP |

| WreQ | 4-reductase | BpPP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose, NAD(P)H | BpPP-N-acetyl-D-quinovosamine, NAD(P)+ |

Table 1: Key enzymes and their functions in the biosynthesis of N-acetyl-D-quinovosamine in Rhizobium etli.

The in vitro reconstitution of this pathway has been instrumental in confirming the function of these enzymes and the identity of the intermediates.[5][6][7]

Biological Roles of N-Acetyl-D-quinovosamine

The primary and most well-documented biological role of N-acetyl-D-quinovosamine is as a structural component of bacterial surface polysaccharides, which have profound implications for the bacterium's interaction with its environment and host organisms.

Component of Bacterial O-Antigens

N-acetyl-D-quinovosamine is a recurring monosaccharide unit in the O-specific polysaccharides of several Gram-negative bacteria. The O-antigen is the outermost part of the lipopolysaccharide (LPS) and is a major surface antigen. Its structure is highly variable between different bacterial strains, and this diversity is a key factor in serotyping and in evading the host immune response.

-

Pseudomonas aeruginosa : As mentioned earlier, QuiNAc is a constituent of the O-antigen in various serotypes of this opportunistic human pathogen.[1][2][3] The specific linkages and surrounding sugar residues contribute to the unique antigenic properties of each serotype.

-

Campylobacter jejuni : In certain strains of this leading cause of bacterial gastroenteritis, QuiNAc is found in the lipooligosaccharide (LOS), a shorter version of LPS.[8] The presence of QuiNAc in the LOS of class P strains is a distinguishing feature.[8] The structural mimicry of host glycans by C. jejuni LOS is a known virulence mechanism, and the incorporation of unique sugars like QuiNAc contributes to the diversity of these structures.[5][9][10][11]

-

Rhizobium etli : In this symbiotic bacterium, QuiNAc is the foundational sugar upon which the entire O-antigen is built.[2][4] A complete and properly structured O-antigen is essential for the bacterium's ability to establish a successful symbiotic relationship with its legume host.

Immunological Significance

As a component of surface-exposed polysaccharides, N-acetyl-D-quinovosamine directly influences how a bacterium is perceived by the host immune system. The O-antigen is a primary target for antibodies, and the specific carbohydrate structures, including the presence of QuiNAc, form the basis of this recognition.

The structural variation in O-antigens, driven by the inclusion of diverse monosaccharides like QuiNAc, is a form of antigenic variation that allows bacteria to evade pre-existing immunity. Polysaccharides containing QuiNAc can have distinct immunological properties, influencing the nature and effectiveness of the host's antibody response.

Methodologies for the Study of N-Acetyl-D-quinovosamine

The study of N-acetyl-D-quinovosamine requires a combination of biochemical, analytical, and molecular biology techniques.

Chemical and Enzymatic Synthesis

While detailed protocols for the complete chemical synthesis of N-acetyl-D-quinovosamine are not abundant in the readily available literature, its synthesis would likely follow established methods in carbohydrate chemistry, potentially starting from a more common precursor like N-acetyl-D-glucosamine and involving multiple protection, deoxygenation, and deprotection steps.

The enzymatic synthesis of UDP-N-acetyl-D-quinovosamine has been successfully demonstrated in vitro.[5][6][7]

Experimental Protocol: In Vitro Enzymatic Synthesis of UDP-QuiNAc

-

Enzyme Expression and Purification: The genes encoding the necessary enzymes (e.g., a 4,6-dehydratase and a 4-reductase like WreQ) are cloned into an expression vector and transformed into a suitable host like E. coli. The recombinant proteins are then overexpressed and purified, often using affinity chromatography tags.

-

Reaction Setup: A two-step reaction is typically performed.

-

Step 1 (Dehydration): The purified 4,6-dehydratase is incubated with the substrate UDP-N-acetyl-D-glucosamine in a suitable buffer at an optimal temperature and pH.

-

Step 2 (Reduction): After the completion of the first reaction, the purified 4-reductase and a reducing agent (e.g., NADH or NADPH) are added to the reaction mixture.

-

-

Reaction Monitoring and Product Purification: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the desired product, UDP-QuiNAc, can be purified from the reaction mixture using chromatographic methods like anion-exchange or size-exclusion chromatography.

Analytical Techniques for Characterization

The structural elucidation and quantification of N-acetyl-D-quinovosamine and its derivatives rely on a suite of powerful analytical methods.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of carbohydrates. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the sugar. The chemical shifts of the protons and carbons in the QuiNAc molecule provide a unique fingerprint for its identification.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of N-acetyl-D-quinovosamine and its derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carbohydrate is typically derivatized to increase its volatility. The resulting mass spectrum provides information about the molecular weight and characteristic fragment ions that aid in its identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of underivatized QuiNAc and its nucleotide-activated forms. Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information through controlled fragmentation of the molecule.

Potential for Drug Development and Future Perspectives

The unique presence of N-acetyl-D-quinovosamine in the surface structures of pathogenic bacteria, and its distinct biosynthetic pathway, make it an attractive target for the development of novel antimicrobial agents and vaccines.

Antimicrobial Drug Targets

The enzymes involved in the biosynthesis of QuiNAc are potential targets for the development of inhibitors. Since this pathway is present in bacteria but not in humans, inhibitors targeting these enzymes could be highly specific with minimal off-target effects. Disrupting the synthesis of QuiNAc would lead to a defective O-antigen, which could render the bacteria more susceptible to the host's immune system and potentially increase their sensitivity to existing antibiotics.

Vaccine Development

Polysaccharides containing N-acetyl-D-quinovosamine are key antigenic determinants. As such, they are promising candidates for the development of conjugate vaccines. In a conjugate vaccine, the bacterial polysaccharide is covalently linked to a carrier protein to enhance its immunogenicity, particularly in infants and young children. A vaccine targeting QuiNAc-containing O-antigens could elicit a protective antibody response against specific pathogenic strains.

Conclusion

N-acetyl-D-quinovosamine, once a relatively obscure deoxyamino sugar, has emerged as a molecule of significant interest in the fields of microbiology and glycobiology. Its role as a key component of bacterial surface antigens underscores its importance in bacterial physiology, pathogenesis, and host-pathogen interactions. The elucidation of its novel biosynthetic pathway has not only expanded our understanding of carbohydrate metabolism but has also opened up new avenues for the development of targeted antibacterial therapies. As research continues to unravel the full extent of its biological roles and distribution, N-acetyl-D-quinovosamine is poised to become an increasingly important molecule in the ongoing battle against infectious diseases. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating and important carbohydrate.

References

- Knirel, Y. A., Vinogradov, E. V., Shaskov, A. S., Dmitriev, B. A., Kochetkov, N. K., Stanislavsky, E. S., & Mashilova, G. M. (1982). Somatic antigens of Pseudomonas aeruginosa. The structure of the O-specific polysaccharide chains of Ps. aeruginosa O:2 (Lanyi) lipopolysaccharides. European Journal of Biochemistry, 125(1), 221–227.

- Li, T., & Noel, K. D. (2017). Synthesis of N-acetyl-d-quinovosamine in Rhizobium etli CE3 is completed after its 4-keto-precursor is linked to a carrier lipid. Microbiology, 163(12), 1890–1901.

- Li, T., & Noel, K. D. (2014). In vitro biosynthesis and chemical identification of UDP-N-acetyl-d-quinovosamine (UDP-d-QuiNAc). The Journal of biological chemistry, 289(35), 24493–24502.

- Poly, F., Guerry, P., Serfass, M. S., & Ewing, C. P. (2008). An updated classification system and review of the lipooligosaccharide biosynthesis gene locus in Campylobacter jejuni. Frontiers in cellular and infection microbiology, 10, 588380.

- Knirel, Y. A., Vinogradov, E. V., Shaskov, A. S., Dmitriev, B. A., Kochetkov, N. K., Stanislavsky, E. S., & Mashilova, G. M. (1986). Somatic antigens of Pseudomonas aeruginosa. The structure of O-specific polysaccharide chains of P. aeruginosa O10 (Lányi) lipopolysaccharides. European journal of biochemistry, 157(1), 129–136.

- Szymanski, C. M., Yao, R., Ewing, C. P., Trust, T. J., & Guerry, P. (1999). The structures of the lipooligosaccharide and capsule polysaccharide of Campylobacter jejuni genome sequenced strain NCTC 11168. The Journal of biological chemistry, 274(26), 18259–18265.

- Stephenson, H. N., John, C. M., Kikuchi, A., & Szymanski, C. M. (2013). Campylobacter jejuni lipooligosaccharide sialylation, phosphorylation, and amide/ester linkage modifications fine-tune human Toll-like receptor 4 activation. The Journal of biological chemistry, 288(27), 19661–19672.

- Knirel, Y. A., & Valvano, M. A. (2011). Structure of O-antigens of Pseudomonas aeruginosa. In Pseudomonas: Volume 3: Genomics, Lifestyle and Molecular Biology. Horizon Scientific Press.

- van Sorge, N. M., Bleumink-Pluym, N. M., van der Kooi-Pol, M. M., van Putten, J. P., & Wosten, M. M. (2009). N-glycosylated proteins and distinct lipooligosaccharide glycoforms of Campylobacter jejuni target the human C-type lectin receptor MGL. Cellular microbiology, 11(12), 1768–1781.

- Knirel, Y. A., Vinogradov, E. V., Shaskov, A. S., Dmitriev, B. A., Kochetkov, N. K., Stanislavsky, E. S., & Mashilova, G. M. (1987). Somatic antigens of Pseudomonas aeruginosa. The structure of O-specific polysaccharide chains of the lipopolysaccharides from P. aeruginosa O5 (Lányi) and immunotype 6 (Fisher). European journal of biochemistry, 163(3), 639–652.

- Hofstad, T., & Kristoffersen, T. (1970). Chemical characteristics of endotoxin from Bacteroides fragilis NCTC 9343. Journal of general microbiology, 61(1), 15–19.

-

Li, T., & Noel, K. D. (2017). Synthesis of N-acetyl-d-quinovosamine in Rhizobium etli CE3 is completed after its 4-keto-precursor is linked to a carrier lipid. Microbiology, 163(12), 1890–1901. Available from: [Link]

- Knirel, Y. A., & Valvano, M. A. (2017). Bacterial Lipopolysaccharides: Structure, Chemical Synthesis, Biogenesis and Bioactivity. Springer.

- Pier, G. B. (2007). Immunology of Infectious Diseases. ASM Press.

-

PubChem. (n.d.). N-Acetyl-D-quinovosamine. Retrieved January 12, 2026, from [Link]

-

Li, T., & Noel, K. D. (2014). In vitro biosynthesis and chemical identification of UDP-N-acetyl-d-quinovosamine (UDP-d-QuiNAc). The Journal of biological chemistry, 289(35), 24493–24502. Available from: [Link]

- Zähringer, U., Lindner, B., & Rietschel, E. T. (1994). Molecular structure of lipid A, the endotoxic center of bacterial lipopolysaccharides. Advances in carbohydrate chemistry and biochemistry, 50, 211–276.

-

Human Metabolome Database. (n.d.). N-Acetyl-beta-glucosamine. Retrieved January 12, 2026, from [Link]

-

Li, T., & Noel, K. D. (2014). In vitro biosynthesis and chemical identification of UDP-N-acetyl-d-quinovosamine (UDP-d-QuiNAc). The Journal of biological chemistry, 289(35), 24493–24502. Available from: [Link]

Sources

- 1. Somatic antigens of Pseudomonas aeruginosa. The structure of the O-specific polysaccharide chains of Ps.aeruginosa O:2 (Lanyi) lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Somatic antigens of Pseudomonas aeruginosa. The structure of O-specific polysaccharide chains of P. aeruginosa O10 (Lányi) lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Somatic antigens of Pseudomonas aeruginosa. The structure of O-specific polysaccharide chains of P. aeruginosa O10 (Lányi) lipopolysaccharides. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of N-acetyl-d-quinovosamine in Rhizobium etli CE3 is completed after its 4-keto-precursor is linked to a carrier lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipooligosaccharide of Campylobacter jejuni: SIMILARITY WITH MULTIPLE TYPES OF MAMMALIAN GLYCANS BEYOND GANGLIOSIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro biosynthesis and chemical identification of UDP-N-acetyl-d-quinovosamine (UDP-d-QuiNAc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Updated Classification System and Review of the Lipooligosaccharide Biosynthesis Gene Locus in Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structures of the lipooligosaccharide and capsule polysaccharide of Campylobacter jejuni genome sequenced strain NCTC 11168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Campylobacter jejuni Lipooligosaccharide Sialylation, Phosphorylation, and Amide/Ester Linkage Modifications Fine-tune Human Toll-like Receptor 4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-glycosylated proteins and distinct lipooligosaccharide glycoforms of Campylobacter jejuni target the human C-type lectin receptor MGL - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Acetamido-2,6-dideoxyglucose in Bacterial Physiology and Pathogenesis: A Technical Guide

Abstract

2-Acetamido-2,6-dideoxyglucose, also known as N-acetylquinovosamine (QuiNAc), is a deoxy sugar that plays a critical role in the structural integrity and virulence of a wide range of bacteria. As a key component of the O-antigen in lipopolysaccharides (LPS) and other surface glycoconjugates, QuiNAc is integral to the bacterium's interaction with its environment and, in the case of pathogens, its host. This technical guide provides an in-depth exploration of the multifaceted biological roles of this compound in bacteria. We will delve into its biosynthetic pathways, its incorporation into the bacterial cell envelope, its significance in pathogenesis and antibiotic resistance, and its potential as a target for novel antimicrobial therapies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial bacterial glycan.

Introduction: The Significance of Deoxy Sugars in the Bacterial World

The surfaces of bacteria are adorned with a complex and diverse array of glycans that are essential for their survival and interaction with the environment. Among these, deoxy sugars are a fascinating class of carbohydrates characterized by the replacement of one or more hydroxyl groups with hydrogen atoms. This seemingly minor modification imparts unique physicochemical properties to the sugar, influencing the conformation and function of the larger polysaccharides in which they are incorporated.

This compound (N-acetylquinovosamine or QuiNAc) is a prominent member of this family. It is a derivative of glucose where the hydroxyl group at the C6 position is replaced by a hydrogen, and the hydroxyl group at the C2 position is replaced by an acetamido group. This sugar is found in the O-antigens of lipopolysaccharides (LPS) in numerous Gram-negative bacteria, as well as in other bacterial glycoconjugates.[1] The O-antigen is the outermost component of the LPS and is a major determinant of the serological specificity of a bacterium.[2] It also plays a crucial role in the bacterium's interaction with its environment, including adherence to host cells and evasion of the host immune response.[3] The presence and specific structure of QuiNAc-containing glycans can therefore have profound implications for bacterial virulence and pathogenesis.[4][5]

Biosynthesis of this compound: A Divergent Path from a Common Precursor

The biosynthesis of this compound in bacteria is a multi-step enzymatic process that typically starts from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).[6][7][8] Interestingly, bacteria have evolved distinct pathways to synthesize the D- and L-isomers of this deoxy sugar, highlighting its diverse functional roles.

The Canonical Pathway for UDP-D-QuiNAc Biosynthesis

In many Gram-negative bacteria, the synthesis of UDP-N-acetyl-D-quinovosamine (UDP-D-QuiNAc) follows a two-step pathway involving a 4,6-dehydratase and a 4-reductase.[9]

-

Dehydration: The first step is catalyzed by a UDP-GlcNAc 4,6-dehydratase, which converts UDP-GlcNAc to UDP-2-acetamido-2,6-dideoxy-D-xylo-4-hexulose.[9]

-

Reduction: The resulting 4-keto intermediate is then reduced by a specific 4-reductase to yield UDP-D-QuiNAc.[9]

An example of this pathway is observed in Rhizobium etli, where the enzymes WbpM (a 4,6-dehydratase) and WreQ (a 4-reductase) are involved in this conversion.[9]

Caption: Canonical pathway for UDP-D-QuiNAc biosynthesis.

A Novel Lipid-Carrier-Mediated Pathway in Rhizobium etli

Intriguingly, research on Rhizobium etli CE3 has unveiled an alternative and more efficient pathway for D-QuiNAc synthesis that is linked to the initiation of O-antigen synthesis.[10] In this pathway, the 4-keto intermediate is first transferred to a lipid carrier, bactoprenyl phosphate (BpP), before the final reduction step.

The proposed steps are:

-

Dehydration: A WreV orthologue (a 4,6-hexose dehydratase) converts UDP-GlcNAc to UDP-4-keto-6-deoxy-GlcNAc (UDP-KdgNAc).[10]

-

Transfer to Lipid Carrier: The transferase WreU shows a much higher activity with UDP-KdgNAc as the donor to form BpPP-KdgNAc.[10]

-

Reduction on the Lipid Carrier: The reductase WreQ then rapidly reduces the bactoprenyl-linked intermediate to form BpPP-QuiNAc, which is the direct precursor for the growing O-antigen chain.[10]

This pathway suggests a tight coupling between the synthesis of the deoxy sugar and its incorporation into the O-antigen.[10]

Caption: Biosynthesis pathway of UDP-L-QuiNAc in Vibrio cholerae.

The Structural and Functional Role of this compound in the Bacterial Cell Envelope

The primary and most well-characterized role of this compound is as a structural component of the O-antigen of lipopolysaccharides in Gram-negative bacteria. [9][10]The O-antigen is a long polysaccharide chain that extends from the outer membrane into the extracellular space. [2] Key Functions of the O-antigen containing QuiNAc:

-

Serological Specificity: The O-antigen is the primary determinant of a bacterium's serotype, and the presence of unique sugars like QuiNAc contributes to this specificity. [2]* Permeability Barrier: The hydrophilic nature of the O-antigen helps to create a barrier that protects the bacterium from hydrophobic compounds, including certain antibiotics and bile salts in the gut. [2]* Adherence and Biofilm Formation: The O-antigen can mediate attachment to host cells and surfaces, which is a critical first step in colonization and the formation of biofilms. [11]* Evasion of Host Defenses: A long O-antigen can sterically hinder the access of complement components and antibodies to the bacterial outer membrane, thereby preventing opsonization and complement-mediated lysis. It can also mimic host glycans to evade immune recognition.

In some bacteria, QuiNAc may also be found in other surface polysaccharides, such as capsular polysaccharides, which form a protective layer around the bacterium and contribute to its virulence. [12]

Role in Bacterial Pathogenesis and Virulence

The incorporation of this compound into surface glycans has a direct impact on the pathogenic potential of bacteria. The O-antigen, as a major virulence factor, is crucial for the ability of many pathogens to cause disease.

-

Immune Evasion: The structural variability of the O-antigen, often due to the presence of rare sugars like QuiNAc, allows bacteria to generate a wide range of serotypes, complicating the development of a comprehensive immune response by the host.

-

Serum Resistance: The O-antigen can prevent the deposition of the membrane attack complex of the complement system on the bacterial surface, leading to resistance to serum-mediated killing.

-

Modulation of Host Immune Response: The O-antigen can interact with host cell receptors, such as Toll-like receptors (TLRs), to modulate the innate immune response. This can either trigger an inflammatory response that contributes to the pathology of the disease or suppress the immune response to facilitate bacterial survival. [13][14] The precursor molecule, N-acetylglucosamine (GlcNAc), also plays a significant role in regulating virulence in various microbial pathogens. [4][5][11]The metabolic pathways that produce and utilize GlcNAc are often linked to the expression of virulence factors. [5]Therefore, the biosynthesis of QuiNAc from UDP-GlcNAc is situated at a critical metabolic juncture that connects central metabolism with the expression of virulence determinants.

A Promising Target for Novel Antimicrobial Drug Development

The biosynthetic pathways of bacterial cell wall components are attractive targets for the development of new antibiotics, as they are essential for bacterial viability and often absent in eukaryotes. [15][16]The enzymes involved in the synthesis of UDP-N-acetylquinovosamine represent a largely unexploited class of potential drug targets.

Rationale for Targeting QuiNAc Biosynthesis:

-

Essentiality: The O-antigen is critical for the virulence and survival of many pathogenic bacteria in the host. Inhibiting its synthesis would likely attenuate the pathogen and render it more susceptible to host defenses.

-

Bacterial Specificity: The enzymes in the QuiNAc biosynthetic pathways are specific to bacteria, suggesting that inhibitors would have a low probability of off-target effects in humans.

-

Circumventing Existing Resistance: As these enzymes are not targeted by current antibiotics, novel inhibitors would have a new mechanism of action and could be effective against multi-drug resistant strains.

The enzymes involved in the biosynthesis of the precursor UDP-GlcNAc, such as GlmU, are also being actively investigated as targets for novel antibiotics. [15]Inhibitors of N-acetylglucosaminidases, which are involved in peptidoglycan remodeling, are also being explored as potential antibacterial agents. [17][18]

Experimental Methodologies for the Study of this compound

The investigation of the biosynthesis and function of this compound requires a combination of genetic, biochemical, and analytical techniques.

Genetic Analysis of Biosynthetic Gene Clusters

-

Bioinformatic Identification: Putative genes for QuiNAc biosynthesis are often located in O-antigen gene clusters and can be identified based on homology to known dehydratases, reductases, and epimerases.

-

Gene Knockout and Complementation: Creating targeted gene deletions and observing the effect on the LPS phenotype (e.g., loss of the O-antigen, leading to a "rough" phenotype) can confirm the involvement of a gene in QuiNAc synthesis. Complementation with the wild-type gene should restore the wild-type phenotype.

-

Heterologous Expression: Expressing the candidate genes in a non-pathogenic laboratory strain of E. coli can facilitate the biochemical characterization of the encoded enzymes.

Biochemical Characterization of Enzymes

-

Protein Expression and Purification: The enzymes of the biosynthetic pathway can be overexpressed with affinity tags (e.g., His-tag) and purified using chromatography techniques.

-

Enzyme Assays: The activity of the purified enzymes can be assayed by monitoring the conversion of the substrate to the product. This can be done using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the nucleotide-sugar substrates and products.

-

Capillary Electrophoresis: A high-resolution separation technique for charged molecules like nucleotide sugars. [6][7][8] * Coupled Spectrophotometric Assays: Where the production of NADH or NAD+ is coupled to a change in absorbance.

-

-

Structural Analysis: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the enzymes, providing insights into their catalytic mechanisms and facilitating structure-based drug design.

Structural Analysis of QuiNAc-Containing Polysaccharides

-

LPS Extraction and Hydrolysis: LPS is extracted from bacterial cultures, and the polysaccharide portion is released by mild acid hydrolysis.

-

Monosaccharide Composition Analysis: The polysaccharide is completely hydrolyzed to its constituent monosaccharides, which are then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify QuiNAc. [9]3. Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments on the purified polysaccharide are powerful tools for determining the complete structure of the O-antigen, including the anomeric configuration and linkage of the QuiNAc residues. [6][9]

Caption: Experimental workflow for studying QuiNAc.

Conclusion and Future Perspectives

This compound is a crucial building block in the construction of the bacterial cell envelope, with profound implications for bacterial physiology, virulence, and interaction with the host. A thorough understanding of its biosynthesis and function is paramount for the development of novel strategies to combat bacterial infections, particularly those caused by multi-drug resistant pathogens. Future research should focus on the detailed characterization of the enzymes in the QuiNAc biosynthetic pathways from a wider range of pathogenic bacteria. The development of high-throughput screening assays for inhibitors of these enzymes could accelerate the discovery of new lead compounds for antibiotic development. Furthermore, elucidating the precise mechanisms by which QuiNAc-containing glycans modulate the host immune response will open up new avenues for the development of anti-virulence therapies and carbohydrate-based vaccines.

References

- Valverde, C., Walker, G. C., & Kropinski, A. M. (2014). In vitro biosynthesis and chemical identification of UDP-N-acetyl-d-quinovosamine (UDP-d-QuiNAc). Journal of Biological Chemistry, 289(26), 18327-18337.

- Kneidinger, B., O'Riordan, N., Li, J., Brisson, J. R., Lee, J. C., & Lam, J. S. (2003). Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses. Biochemical Journal, 371(Pt 1), 285–294.

- Le Quéré, B., & Walker, G. C. (2017). Synthesis of N-acetyl-d-quinovosamine in Rhizobium etli CE3 is completed after its 4-keto-precursor is linked to a carrier lipid. Journal of Biological Chemistry, 292(47), 19349–19360.

-

ResearchGate. (n.d.). Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses | Request PDF. Retrieved from [Link]

- Wood, T., & Tanner, M. E. (2019). Investigation of the enzymes required for the biosynthesis of 2,3-diacetamido-2,3-dideoxy-d-glucuronic acid in Psychrobacter cryohalolentis K5T. FEBS Journal, 286(18), 3649–3668.

-

bioRxiv. (2021). Structure and function of N-acetylglucosamine kinase illuminates the catalytic mechanism of ROK kinases. Retrieved from [Link]

- Horton, D., Rodemeyer, G., & Rodemeyer, R. (1977). Characterization of 2-amino-2,6-dideoxy-D-glucose as a constituent of the lipopolysaccharide antigen of Pseudomonas aeruginosa immunotype 4.

- Schachter, H., & McGuire, E. J. (1975). Enzymes Involved in the Biosynthesis of Glycoconjugates. A UDP-2-acetamido-2-deoxy-D-glucose: beta-D-galactopyranosyl-(1 Leads to 4). Journal of Biological Chemistry, 250(16), 6281-6287.

-

PubMed. (2003). Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses. Retrieved from [Link]

-

NRC Research Press. (n.d.). Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses. Retrieved from [Link]

- Weintraub, S. J., & Moscarello, M. A. (1993). Biological evaluation of a series of 2-acetamido-2-deoxy-D-glucose analogs towards cellular glycosaminoglycan and protein synthesis in vitro. Biochemical Pharmacology, 45(1), 113-120.

- Konopka, J. B. (2015). N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens.

-

SciSpace. (n.d.). Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of. Retrieved from [Link]

- Berti, F., & Adamo, R. (2018). Chemical Reporters for Bacterial Glycans: Development and Applications. Chemical Reviews, 118(17), 7746–7800.

-

ResearchGate. (n.d.). 2-Deoxyglucose (2-DG) suppressed lipopolysaccharide (LPS)-induced.... Retrieved from [Link]

- Dworkin, J. (2014). N-Acetylglucosamine Functions in Cell Signaling. Scientifica, 2014, 567513.

- Kumar, A., & Singh, P. K. (2023). Dietary administration of the glycolytic inhibitor 2-deoxy-D-glucose reduces endotoxemia-induced inflammation and oxidative stress: Implications in PAMP-associated acute and chronic pathology. Frontiers in Immunology, 14, 1149495.

- Tanner, M. E. (2022). Biosynthesis of uridine diphosphate N-Acetylglucosamine: An underexploited pathway in the search for novel antibiotics?. Medicinal Research Reviews, 42(4), 1488–1517.

- Singh, P., & Ghosh, S. (2022).

- Chan, K. W., & Wong, K. Y. (2020). N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. coli to β-Lactams. iScience, 23(11), 101740.

- Kumar, A., & Singh, P. K. (2020). Glycolytic Inhibitor 2-Deoxyglucose suppresses inflammatory response in Innate Immune Cells and Experimental Staphylococcal endophthalmitis. Investigative Ophthalmology & Visual Science, 61(12), 17.

- O'Connell, M. P., & Nikaido, H. (2016). 2-Deoxy-d-glucose is a potent inhibitor of biofilm growth in Escherichia coli. Microbiology, 162(6), 1037–1046.

-

MDPI. (n.d.). Targeting N-Acetylglucosaminidase in Staphylococcus aureus with Iminosugar Inhibitors. Retrieved from [Link]

- Vocadlo, D. J., & Davies, G. J. (2013). Anti-bacterial glycosyl triazoles – Identification of an N-acetylglucosamine derivative with bacteriostatic activity against Bacillus. Bioorganic & Medicinal Chemistry Letters, 23(17), 4884–4887.

-

ResearchGate. (n.d.). Biosynthesis and catabolism of N-acetylglucosamine. Cells from bacteria.... Retrieved from [Link]

- Kumar, S., & Chopra, S. (2021). Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview. Journal of Proteins and Proteomics, 12(4), 283–295.

- de Castro, F. J., & de Freitas, F. O. (2000). Enzymes involved in carbohydrate metabolism and their role on exopolysaccharide production in Streptococcus thermophilus. Journal of Applied Microbiology, 88(6), 1043-1050.

Sources

- 1. Characterization of 2-amino-2,6-dideoxy-D-glucose as a constituent of the lipopolysaccharide antigen of Pseudomonas aeruginosa immunotype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharides [sigmaaldrich.com]

- 3. Chemical Reporters for Bacterial Glycans: Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylglucosamine Sensing and Metabolic Engineering for Attenuating Human and Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. In vitro biosynthesis and chemical identification of UDP-N-acetyl-d-quinovosamine (UDP-d-QuiNAc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-acetyl-d-quinovosamine in Rhizobium etli CE3 is completed after its 4-keto-precursor is linked to a carrier lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Dietary administration of the glycolytic inhibitor 2-deoxy-D-glucose reduces endotoxemia-induced inflammation and oxidative stress: Implications in PAMP-associated acute and chronic pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of uridine diphosphate N‐Acetylglucosamine: An underexploited pathway in the search for novel antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting N-Acetylglucosaminidase in Staphylococcus aureus with Iminosugar Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-bacterial glycosyl triazoles – Identification of an N-acetylglucosamine derivative with bacteriostatic activity against Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-acetylquinovosamine (QuiNAc) in Microbial Cell Walls: Biosynthesis, Incorporation, and Functional Significance

Abstract

N-acetylquinovosamine (QuiNAc), or 2-acetamido-2,6-dideoxy-D-glucose, is a unique deoxy amino sugar found in the cell wall glycoconjugates of various bacteria.[1] As a component not typically found in eukaryotes, its biosynthetic pathways and its role in the architecture of the microbial cell envelope present a compelling area of study for the development of novel antimicrobials and vaccines. This guide provides an in-depth examination of the enzymatic synthesis of QuiNAc, its incorporation into critical structures such as the O-antigen of lipopolysaccharides (LPS), and its functional implications in bacterial physiology, pathogenesis, and host-microbe interactions. We will explore detailed biochemical pathways, present methodologies for its study, and discuss its potential as a target for therapeutic intervention.

Introduction: The Significance of an Uncommon Sugar

The bacterial cell wall is a complex and dynamic structure, essential for survival and interaction with the environment. Its composition is highly diverse, often featuring unique monosaccharides that are absent in mammalian hosts.[2] N-acetylquinovosamine (QuiNAc) is one such sugar, a 6-deoxy derivative of N-acetylglucosamine (GlcNAc).[3] Its presence is primarily noted in the O-specific polysaccharides (O-antigens) of Gram-negative bacteria, which are the outermost, highly variable region of the lipopolysaccharide (LPS) molecule.[4][5]

The O-antigen plays a critical role in the bacterium's identity and survival. It defines the serological specificity of a strain, is a primary target for the host immune system, and contributes to the organism's virulence.[4] The incorporation of unusual sugars like QuiNAc into this structure is not a trivial modification; it is a strategic evolutionary adaptation that can influence the physical properties of the cell surface and mediate interactions with the host. For researchers and drug developers, understanding the biosynthesis and function of QuiNAc opens a window to exploit these unique bacterial pathways for targeted therapeutic design.

The Biosynthesis of N-acetylquinovosamine: A Tale of Two Pathways

The synthesis of QuiNAc begins with a common precursor in bacterial cell wall synthesis: UDP-N-acetylglucosamine (UDP-GlcNAc).[6] From this starting point, bacteria have evolved at least two distinct strategies to produce QuiNAc.

The Conventional Cytosolic Pathway

In many bacteria, the synthesis of UDP-QuiNAc is a two-step enzymatic process occurring in the cytoplasm.[6]

-

Dehydration: The enzyme UDP-N-acetylglucosamine C4,6-dehydratase catalyzes the conversion of UDP-GlcNAc to an unstable intermediate, UDP-4-keto-6-deoxy-GlcNAc.[6]

-

Reduction: A second enzyme, a UDP-4-reductase, then reduces the 4-keto group to a hydroxyl group, yielding the final product, UDP-N-acetylquinovosamine (UDP-QuiNAc).[6]

This pathway provides a pool of activated QuiNAc ready for use by glycosyltransferases.

A Novel Lipid-Linked Pathway in Rhizobium etli

Recent research in Rhizobium etli CE3 has unveiled a more complex and efficient pathway where the final synthesis step is coupled to the initiation of O-antigen synthesis on a lipid carrier.[7] This strategy circumvents the slow catalysis observed for some cytoplasmic UDP-4-reductases.[7]

The key steps are:

-

Dehydration: As in the conventional pathway, a dehydratase converts UDP-GlcNAc to UDP-4-keto-6-deoxy-GlcNAc.[7]

-

Transfer to Lipid Carrier: A transferase, WreU, transfers the 4-keto intermediate onto a bactoprenyl phosphate (BpP) carrier molecule in the cell membrane. This reaction is significantly more efficient with the keto-intermediate than with fully formed UDP-QuiNAc.[7]

-

Lipid-Linked Reduction: The 4-reductase enzyme, WreQ, then acts on the lipid-linked intermediate (BpPP-KdgNAc). This reduction is orders of magnitude faster than when the substrate is the free nucleotide sugar (UDP-KdgNAc), demonstrating a profound catalytic advantage to performing the final step on the membrane-anchored substrate.[7]

This novel pathway ensures the efficient production of the initiating sugar directly at the site of O-antigen assembly.

Caption: Comparative pathways for QuiNAc biosynthesis.

Incorporation into the Cell Wall: Building the O-Antigen

QuiNAc is a key building block for the O-antigen of LPS in several bacterial species. The O-antigen is assembled as a single repeating unit (an O-unit) on a bactoprenyl pyrophosphate (BpPP) lipid carrier at the cytoplasmic face of the inner membrane before being flipped to the periplasm for polymerization.[7]

The process generally follows these steps:

-

Initiation: The synthesis of the O-unit is often initiated by the transfer of an N-acetylated sugar phosphate to the BpP carrier.[3] In the case of R. etli, this initiating sugar is QuiNAc, formed directly on the lipid carrier as described above.[7]

-

Elongation: Subsequent monosaccharides are added sequentially by specific glycosyltransferases, each recognizing the growing glycan chain as its substrate.

-

Flipping: The completed O-unit, still attached to the lipid carrier, is translocated across the inner membrane by a flippase protein.

-

Polymerization: In the periplasm, O-units are polymerized into a long polysaccharide chain by an O-antigen polymerase.

-

Ligation: Finally, the completed O-antigen polysaccharide is transferred from its lipid carrier and ligated to the lipid A-core oligosaccharide, completing the LPS molecule, which is then transported to the outer membrane.

Caption: Generalized workflow of QuiNAc incorporation into LPS O-antigen.

| Bacterial Species | Cell Wall Structure | Role of QuiNAc | Reference |

| Rhizobium etli CE3 | LPS O-Antigen | Forms part of the non-repeating reducing end sequence, linking the O-chain to the core.[5] It is the initiating sugar for O-unit synthesis.[7] | [5][7] |

| Bacillus cereus | (Potential) Glycoconjugates | Biosynthetic genes for UDP-QuiNAc synthesis (Pdeg, Preq) have been identified and characterized.[6] | [6] |

| Plesiomonas shigelloides | (Potential) Oligosaccharides | N-acetylated sugars, including 6-deoxy versions like QuiNAc, are known to initiate oligosaccharide synthesis.[3] | [3] |

Functional Roles of QuiNAc-Containing Structures

The incorporation of QuiNAc into the cell wall, particularly into the O-antigen, has profound functional consequences for the bacterium.

-

Serological Specificity and Immune Evasion: The O-antigen is the principal surface antigen of Gram-negative bacteria and determines the organism's O-serotype.[4] The immense structural diversity of O-antigens, created by varying sugar composition (including rare sugars like QuiNAc), linkage types, and modifications, allows bacteria to generate a vast array of surface profiles. This variation is a key strategy for evading the host's adaptive immune system, as antibodies generated against one serotype may not recognize another.

-

Structural Integrity and Permeability: The LPS molecule is fundamental to the structural integrity of the Gram-negative outer membrane. While the lipid A portion anchors the molecule, the polysaccharide component contributes to the permeability barrier, protecting the cell from hydrophobic compounds like bile salts and certain antibiotics. The specific composition of the O-antigen can influence the hydration and packing of LPS molecules, thereby modulating membrane properties.

-

Host-Pathogen Interactions: Bacterial surface glycans are critical mediators of interaction with host cells. They can act as adhesins, facilitating attachment to host tissues, or as decoys to prevent immune recognition. For example, N-acetylated sugars in the core LPS of several bacterial species have been shown to be essential for targeting the DC-SIGN receptor on dendritic cells, influencing the innate immune response.[8] While the direct role of QuiNAc in receptor binding is an area for further research, its contribution to the overall glycan structure is undeniable.

-

A Target for Drug Development: The enzymes in the QuiNAc biosynthetic pathway are unique to bacteria, making them attractive targets for the development of novel antibiotics.[1][6] Inhibiting these enzymes would disrupt O-antigen synthesis, potentially compromising the integrity of the outer membrane and increasing the bacterium's susceptibility to host immune clearance and existing antibiotics.

Methodologies for the Study of N-acetylquinovosamine

Investigating the role of QuiNAc requires specialized biochemical and analytical techniques. Below are protocols designed to guide researchers in the extraction, analysis, and in vitro synthesis of QuiNAc-containing structures.

Experimental Protocol 1: Extraction and Analysis of QuiNAc-Containing O-Antigens

-

Objective: To isolate and characterize O-antigen polysaccharides from Gram-negative bacteria to determine the presence of QuiNAc.

-

Rationale: This protocol uses a hot phenol-water extraction method, a classic technique for isolating LPS. Subsequent hydrolysis and derivatization are required to release and prepare monosaccharides for analysis by gas chromatography-mass spectrometry (GC-MS), which can separate and identify unique sugars like QuiNAc.[9]

Step-by-Step Methodology:

-

Cell Culture and Harvest: Grow the bacterial strain of interest to the late logarithmic phase. Harvest cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C). Wash the cell pellet twice with phosphate-buffered saline (PBS).

-

LPS Extraction (Hot Phenol-Water):

-

Resuspend the cell pellet in sterile, pre-heated (68°C) water.

-

Add an equal volume of pre-heated (68°C) 90% phenol.

-

Incubate at 68°C for 60 minutes with vigorous stirring.

-

Cool the mixture on ice for 30 minutes and centrifuge (4,000 x g, 30 min, 4°C) to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the LPS.

-

Dialyze the aqueous phase extensively against deionized water for 48-72 hours to remove phenol and small molecules.

-

Lyophilize the dialyzed sample to obtain crude LPS powder.

-

-

O-Antigen Isolation:

-

Hydrolyze the LPS sample in 1% acetic acid at 100°C for 2 hours to cleave the lipid A portion.

-

Centrifuge (12,000 x g, 20 min) to pellet the insoluble lipid A.

-

Collect the supernatant containing the core-oligosaccharide and O-antigen polysaccharide.

-

Separate the O-antigen from the core region by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

-

Monosaccharide Composition Analysis:

-

Hydrolyze an aliquot of the purified O-antigen with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

-

Remove the acid by evaporation under a stream of nitrogen.

-

Perform reduction with sodium borohydride followed by acetylation with acetic anhydride to convert the monosaccharides to their alditol acetate derivatives.

-

Analyze the derivatized sample by GC-MS. Compare the resulting chromatogram and mass spectra to authentic standards for QuiNAc and other sugars to confirm its presence and quantify its abundance.

-

Experimental Protocol 2: In Vitro Synthesis of BpPP-QuiNAc

-

Objective: To enzymatically synthesize bactoprenyl-pyrophosphoryl-N-acetylquinovosamine using purified enzymes from the R. etli pathway.

-

Rationale: This assay reconstitutes the novel lipid-linked biosynthesis pathway in vitro.[7] It is essential for confirming enzyme function, studying kinetics, and producing a key intermediate for further glycosyltransferase assays.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation:

-

Express and purify the recombinant enzymes WreV (dehydratase), WreU (transferase), and WreQ (reductase).

-

Prepare substrates: UDP-GlcNAc, bactoprenyl phosphate (BpP), and NADPH.

-

-

Two-Step Reaction Setup:

-

Step 1 (Generation of BpPP-KdgNAc): In a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂), combine UDP-GlcNAc, BpP, WreV, and WreU. Incubate at 37°C for 1-2 hours. This reaction generates the lipid-linked keto-intermediate.

-

Step 2 (Reduction to BpPP-QuiNAc): To the same reaction mixture, add the reductase enzyme WreQ and the cofactor NADPH. Continue incubation at 37°C for an additional 1-2 hours.

-

-

Extraction of Lipid-Linked Sugars:

-

Stop the reaction by adding an equal volume of butanol.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper butanol phase, which contains the hydrophobic BpPP-linked sugars.

-

Wash the butanol phase twice with water to remove unreacted nucleotide sugars.

-

-

Analysis by Thin-Layer Chromatography (TLC):

-

Spot the butanol extract onto a silica TLC plate.

-

Develop the chromatogram using a solvent system appropriate for lipid-linked sugars (e.g., chloroform:methanol:water, 65:25:4).

-

Visualize the products by staining with iodine vapor or a carbohydrate-specific stain. The mobility of the product can be compared to standards or previously characterized intermediates to confirm the synthesis of BpPP-QuiNAc.

-

Conclusion and Future Directions

N-acetylquinovosamine represents a fascinating example of the chemical diversity employed by bacteria to construct their cell walls. Its synthesis via both conventional and novel lipid-linked pathways highlights the metabolic adaptability of microbes. As a key component of the immunodominant O-antigen, QuiNAc directly contributes to bacterial serotype, virulence, and the complex interplay between pathogen and host.

For drug development professionals, the enzymes responsible for QuiNAc biosynthesis are prime targets for novel inhibitor screening. For researchers in microbiology and immunology, elucidating the precise role of QuiNAc-containing glycans in immune recognition and evasion remains a fertile ground for discovery. Future work should focus on identifying the full range of bacterial species that utilize this sugar, characterizing the specific glycosyltransferases that incorporate it, and defining its interactions with host lectins and other immune receptors. A deeper understanding of this unique microbial building block will undoubtedly pave the way for new strategies to combat bacterial infections.

References

-

Olvera, C., et al. (2017). Synthesis of N-acetyl-d-quinovosamine in Rhizobium etli CE3 is completed after its 4-keto-precursor is linked to a carrier lipid. The Journal of Biological Chemistry, 292(47), 19345-19353. [Link]

-

Song, M.C., et al. (2016). Biosynthesis of three N-acetylaminosugar-conjugated flavonoids using engineered Escherichia coli. Journal of Microbiology and Biotechnology, 26(9), 1618-1624. [Link]

-

Knirel, Y.A., & Kochetkov, N.K. (2015). Structure of O-Antigens. In: Bacterial Lipopolysaccharides. Springer, Vienna. [Link]

-

Kelly, J., et al. (2006). Biosynthesis of the N-Linked Glycan in Campylobacter jejuni and Addition onto Protein through Block Transfer. Journal of Bacteriology, 188(7), 2427–2434. [Link]

-

Forsberg, L.S., & Carlson, R.W. (2000). Structural characterization of the O-antigenic polysaccharide of the lipopolysaccharide from Rhizobium etli strain CE3 - A unique O-acetylated glycan of discrete size, containing 3-O-methyl-6-deoxy-L-talose and 2,3,4-tri-O-methyl-L-fucose. ResearchGate. [Link]

-

Forsberg, L.S., & Carlson, R.W. (2000). Structural characterization of the O-antigenic polysaccharide of the lipopolysaccharide from Rhizobium etli strain CE3. A unique O-acetylated glycan of discrete size, containing 3-O-methyl-6-deoxy-L-talose and 2,3,4-tri-O-,methyl-l fucose. The Journal of Biological Chemistry, 275(25), 18851-63. [Link]

-

Hao, Y., & Imperiali, B. (2022). Chemical tools to study bacterial glycans: a tale from discovery of glycoproteins to disruption of their function. Journal of Biological Chemistry, 298(11), 102553. [Link]

-

Scott, N.E., et al. (2021). Structure and function of N-acetylglucosamine kinase illuminates the catalytic mechanism of ROK kinases. bioRxiv. [Link]

-

Dhami, N., et al. (2013). Role of N-acetylglucosamine within core lipopolysaccharide of several species of gram-negative bacteria in targeting the DC-SIGN (CD209). The Journal of Immunology, 190(9), 4691-701. [Link]

-

Kiefer, P., et al. (2013). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry, 85(22), 10896-10903. [Link]

-

Hilo, A.L., et al. (2020). Metabolic glycan labeling-based screen to identify bacterial glycosylation genes. ACS Chemical Biology, 15(4), 983-994. [Link]

Sources

- 1. Chemical tools to study bacterial glycans: a tale from discovery of glycoproteins to disruption of their function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic glycan labeling-based screen to identify bacterial glycosylation genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. glycoscience.ru [glycoscience.ru]

- 5. Structural characterization of the O-antigenic polysaccharide of the lipopolysaccharide from Rhizobium etli strain CE3. A unique O-acetylated glycan of discrete size, containing 3-O-methyl-6-deoxy-L-talose and 2,3,4-tri-O-,methyl-l fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis of N-acetyl-d-quinovosamine in Rhizobium etli CE3 is completed after its 4-keto-precursor is linked to a carrier lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of N-acetylglucosamine within core lipopolysaccharide of several species of gram-negative bacteria in targeting the DC-SIGN (CD209) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Acetamido-2,6-dideoxyglucose (N-Acetylquinovosamine): Natural Occurrence, Biosynthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 2-acetamido-2,6-dideoxyglucose, a monosaccharide of significant interest in bacteriology and glycobiology. Commonly known as N-acetylquinovosamine (QuiNAc), this amino sugar is a key component of the surface polysaccharides of various Gram-negative bacteria. This document details its natural occurrence, biosynthetic pathways, and provides in-depth, field-proven methodologies for its isolation, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial glycans, vaccine development, and novel antimicrobial strategies.

Introduction: The Significance of a Rare Sugar

This compound is a deoxy amino sugar that plays a crucial role in the structure and function of bacterial cell surface glycoconjugates. Its presence is predominantly noted in the O-antigen portion of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. The structural diversity of O-antigens contributes to the serological specificity of bacterial strains and is intimately involved in the interactions between pathogenic bacteria and their hosts. Understanding the distribution and biosynthesis of unique sugar components like N-acetylquinovosamine is therefore critical for the development of targeted diagnostics, therapeutics, and vaccines.

Natural Occurrence and Sources

The primary natural source of this compound is the O-antigen of bacterial lipopolysaccharides. It is not typically found in archaea or eukaryotes, making it a distinctive feature of the bacterial domain.

Bacterial Lipopolysaccharides (LPS)

N-acetylquinovosamine has been identified as a constituent of the O-antigen in a variety of Gram-negative bacteria, particularly within the Enterobacteriaceae family and other related pathogenic species. Its presence contributes to the antigenic diversity and virulence of these organisms.

| Bacterial Species | Serotype/Strain | Location of N-Acetylquinovosamine | Reference |

| Vibrio cholerae | O37 | O-antigen repeating unit | [1][2] |

| Salmonella enterica | Multiple serovars | O-antigen repeating unit | [3] |

| Brucella spp. | Lipopolysaccharide | [4] | |

| Pseudomonas mandelii | CYar1 | O-polysaccharide | [5] |

Domain-Specific Occurrence

-

Archaea: While archaea possess a diverse array of surface glycans, including various acetamido sugars, this compound has not been reported as a component of archaeal glycans. Archaea utilize different biosynthetic pathways and produce unique sugar modifications.[6][7][8]

-

Eukaryotes: Eukaryotic glycans are structurally distinct from bacterial O-antigens and do not contain this compound. The biosynthetic machinery for its production is absent in eukaryotic cells.

Biosynthesis of N-Acetyl-L-quinovosamine

The biosynthesis of 2-acetamido-2,6-dideoxy-L-glucose (N-acetyl-L-quinovosamine) in bacteria initiates from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). The pathway involves a series of enzymatic modifications to achieve the final L-gluco configuration.[1][2][9]

Enzymatic Cascade

The conversion of UDP-GlcNAc to UDP-N-acetyl-L-quinovosamine is catalyzed by a set of three key enzymes, which have been well-characterized in organisms like Vibrio cholerae.[1][2]

| Enzyme | Function | Intermediate Product |

| WbvB | 4,6-dehydratase and C-5/C-3 epimerase | UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose |

| WbvR | C-4 reductase | UDP-2-acetamido-L-rhamnose |

| WbvD | C-2 epimerase | UDP-2-acetamido-L-quinovose |

Visualizing the Pathway

The biosynthetic pathway can be visualized as a sequential enzymatic process, highlighting the transformation of the sugar nucleotide at different carbon positions.

Caption: Biosynthetic pathway of UDP-N-acetyl-L-quinovosamine.

Experimental Protocols: From Bacterium to Pure Sugar

The isolation and characterization of N-acetylquinovosamine from its natural bacterial source is a multi-step process requiring careful execution of microbiological, biochemical, and analytical techniques.

Workflow Overview

The overall workflow involves culturing the bacterium, extracting the O-antigen, hydrolyzing the polysaccharide to its constituent monosaccharides, purifying the target sugar, and finally, characterizing its structure.

Caption: Experimental workflow for isolation and characterization.

Step-by-Step Methodologies

This protocol is adapted from methods described for the extraction of O-antigen from Gram-negative bacteria.[3][10]

-

Bacterial Growth: Culture the selected bacterial strain (e.g., a Salmonella enterica serovar known to contain N-acetylquinovosamine) in an appropriate liquid medium (e.g., Luria-Bertani broth) at 37°C with aeration until late logarithmic or early stationary phase.

-

Cell Inactivation and O-Antigen Release: Directly add acetic acid to the bacterial culture to a final concentration of 1-2% (v/v). Heat the culture at 100°C for 2 hours. This step both inactivates the bacteria and hydrolyzes the acid-labile linkage between lipid A and the core oligosaccharide, releasing the O-antigen into the supernatant.[3]

-

Removal of Cellular Debris: Cool the mixture and centrifuge at high speed (e.g., 10,000 x g for 30 minutes) to pellet the bacterial cells and other insoluble material.

-

O-Antigen Precipitation and Purification: Carefully collect the supernatant containing the crude O-antigen. The O-antigen can be further purified by a series of filtration and precipitation steps, such as ethanol precipitation, to remove contaminating proteins and nucleic acids.[11][12]

-

Acid Hydrolysis: To the purified O-antigen, add 2 M trifluoroacetic acid (TFA) and heat at 100°C for 4-6 hours to hydrolyze the glycosidic bonds and release the constituent monosaccharides.[3]

-

Removal of TFA: After hydrolysis, remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

-

Monosaccharide Purification: The resulting monosaccharide mixture can be separated using chromatographic techniques. Size-exclusion chromatography can be used for initial fractionation, followed by ion-exchange chromatography to separate neutral and amino sugars.